2-Hydroxy-3-methoxybenzoic acid, 2-hydroxy-3-methoxybenzoic acid, copper salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

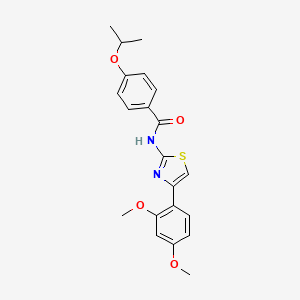

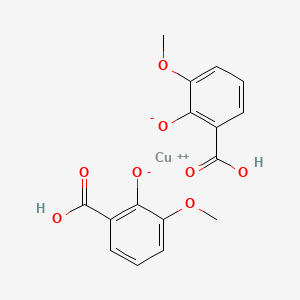

2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid, is an organic compound with the linear formula CH3OC6H3(OH)CO2H . It has a molecular weight of 168.15 . This compound is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . It was also used in large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxybenzoic acid consists of a benzene ring with a methoxy group (-OCH3) and a hydroxy group (-OH) attached to it, along with a carboxylic acid group (-COOH) . The exact structure of the copper salt of this compound is not available in the sources I found.Chemical Reactions Analysis

2-Hydroxy-3-methoxybenzoic acid has been used in the synthesis of 7-methoxy-3 (2 H)-benzofuranone . Further details about its chemical reactions are not available in the sources I found.Physical And Chemical Properties Analysis

2-Hydroxy-3-methoxybenzoic acid is a powder with a melting point of 147-150 °C (lit.) . Its SMILES string is COc1cccc (C (O)=O)c1O .Wissenschaftliche Forschungsanwendungen

Vibrational and Surface-Enhanced Raman Spectra Analysis 2-Hydroxy-3-methoxybenzoic acid, commonly referred to as vanillic acid (VA), has been a subject of interest in the field of spectroscopy. A study conducted by Clavijo et al. (2008) explored the vibrational and surface-enhanced Raman spectra of vanillic acid. This research demonstrated that vanillic acid's spectral fingerprints could be observed in both infrared and Raman spectra, enabling the detection of VA at picomole concentrations in silver colloidal solutions. This finding suggests potential analytical applications in identifying VA concentrations in various samples, highlighting its significance in winemaking research (Clavijo, Menendez, & Aroca, 2008).

Encapsulation for Controlled Flavor Release Another study by Hong, Oh, and Choy (2008) investigated the encapsulation of vanillic acid into layered double hydroxide (LDH) to produce nanohybrids for controlled flavor release. This encapsulation allows for the systematic release of vanillic acid, a widely used flavoring agent in foods, thereby enhancing the stability and longevity of flavor in food products. The research delves into the structure and release kinetics of these nanohybrids, offering insights into new methodologies for flavor preservation in the food industry (Hong, Oh, & Choy, 2008).

Environmental Monitoring and Degradation In the context of environmental science, 2-Hydroxy-3-methoxybenzoic acid plays a role in the study of hydroxylated benzophenone UV absorbers. Negreira et al. (2009) developed a procedure to determine derivatives of 2-hydroxybenzophenone in water samples, which are used as UV absorbers. This method involves concentrating compounds using solid-phase extraction and then determining them selectively by liquid chromatography-tandem mass spectrometry. This research highlights the importance of 2-Hydroxy-3-methoxybenzoic acid derivatives in monitoring environmental pollutants and understanding their behavior and degradation in aquatic environments (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Chemical Synthesis and Organic Chemistry Applications Furthermore, the compound has been utilized in chemical synthesis and organic chemistry applications. A study by Nguyen, Castanet, and Mortier (2006) explored directed ortho-metalation of unprotected benzoic acids, showcasing a methodology for the regioselective synthesis of contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. This research provides valuable insights into the synthesis of complex organic molecules and the development of new chemical reactions, demonstrating the versatile applications of 2-Hydroxy-3-methoxybenzoic acid in organic synthesis (Nguyen, Castanet, & Mortier, 2006).

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid , is the high affinity IgE receptor (FcεRI) on the surface of mast cells . Mast cells play a crucial role in IgE-mediated allergic reactions, such as asthma, atopic dermatitis, and rhinitis .

Mode of Action

2-Hydroxy-3-methoxybenzoic acid interacts with its target, the FcεRI receptor, by modulating the signaling pathways downstream of this receptor . This modulation suppresses the mast cell-mediated allergic inflammatory response .

Biochemical Pathways

The compound affects the FcεRI signaling pathway, which is involved in the activation of mast cells during an allergic response . By modulating this pathway, 2-Hydroxy-3-methoxybenzoic acid can attenuate the allergic reaction mediated by mast cells .

Pharmacokinetics

It’s known that the compound has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Hydroxy-3-methoxybenzoic acid’s action include the suppression of the mast cell-mediated allergic inflammatory response . This is achieved by blocking the signaling pathways downstream of the FcεRI receptor on the surface of mast cells .

Action Environment

It’s worth noting that the compound’s melting point is 147-150°c (lit) , suggesting that it is stable under normal environmental conditions.

Safety and Hazards

Eigenschaften

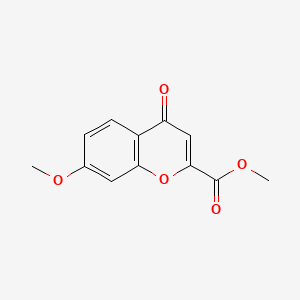

IUPAC Name |

copper;2-carboxy-6-methoxyphenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O4.Cu/c2*1-12-6-4-2-3-5(7(6)9)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYMYCVWGPOAJO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[O-])C(=O)O.COC1=CC=CC(=C1[O-])C(=O)O.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile](/img/structure/B2930744.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2930753.png)

![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)